Home > Products > Screening Compounds P106848 > 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid - 926240-84-8

3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

Catalog Number: EVT-2490962
CAS Number: 926240-84-8
Molecular Formula: C13H8BrN3O2
Molecular Weight: 318.13
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3dihydro-1H-pyrazol-4-yl) amino)-4-oxobut-2-enoic acid (IR-01)

    Compound Description: (Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3dihydro-1H-pyrazol-4-yl) amino)-4-oxobut-2-enoic acid (IR-01) is a compound designed and synthesized based on two multifunctionalyzed structural fragments: 4-aminoantipyrine and the pharmacophore fragment 1,4-dioxo-2-butenyl. [] It has been found to exhibit chemoprotective effects, potentially due to the antioxidant activity of its 4-aminoantipyrine precursor. []

(i(E))-3-[1-i(n)-butyl-5-[2-(-carboxyphenyl) methoxy-4-chlorophenyl]-1i(H)-pyrazol-4-yl]-2-[(5-methoxy-2,3-dihydrobenzofuran-6-yl) methyl]-prop-2-enoic acid monoargininyl salt

  • Compound Description: (i(E))-3-[1-i(n)-butyl-5-[2-(-carboxyphenyl) methoxy-4-chlorophenyl]-1i(H)-pyrazol-4-yl]-2-[(5-methoxy-2,3-dihydrobenzofuran-6-yl) methyl]-prop-2-enoic acid monoargininyl salt is a new salt form of arginine methyl, which is an endothelin receptor antagonist. []

(E)-4-((1,3-diphenyl-1H-pyrazol-4-yl) methylene)-2-(4-nitrophenyl) oxazol-5(4H)-one

  • Compound Description: (E)-4-((1,3-diphenyl-1H-pyrazol-4-yl) methylene)-2-(4-nitrophenyl) oxazol-5(4H)-one is a compound synthesized from the reaction of p-nitrohippuric acid with 1,3-diphenyl-1H-pyrazol-4-carbaldehyde. [] This compound, along with its derivatives, has shown promising antimicrobial and anticancer activities. []

(E)-1-(4-Bromo­phen­yl)-3-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

  • Compound Description: This compound features a central prop-2-en-1-one moiety connected to a 1-phenyl-1H-pyrazol group. [] This pyrazole group is further substituted with a 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl unit and a 4-bromophenyl group. []

(5RS)-(Z)-4-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid and (5RS)-(Z)-4-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid

  • Compound Description: These two compounds, (5RS)-(Z)-4-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid and (5RS)-(Z)-4-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid, are structurally very similar. Both are characterized by a 4,5-dihydro-1H-pyrazol ring substituted at the 5-position with a furan-2-yl group. They differ in the substituent at the 3-position of the pyrazole ring, where one has a phenyl group and the other a thiophen-2-yl group. []

2-(((5-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-3-yl)methylene)amino)-5-chloro-3-methylbenzoic acid

  • Compound Description: 2-(((5-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-3-yl)methylene)amino)-5-chloro-3-methylbenzoic acid represents a key precursor in the synthesis of 2-(5-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-3-yl)-6-chloro-3,8-dimethylquinazolin-4(3H)-one (QPP). This precursor exists in both (E) and (Z) isomeric forms. []

2-(5-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-3-yl)-6-chloro-3,8-dimethylquinazolin-4(3H)-one (QPP)

  • Compound Description: 2-(5-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-3-yl)-6-chloro-3,8-dimethylquinazolin-4(3H)-one (QPP) is synthesized from 2-(((5-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-3-yl)methylene)amino)-5-chloro-3-methylbenzoic acid and acts as an electron donor/electron acceptor. [] QPP exhibits potential as an efficient dye sensitizer due to its extended visible light absorptivity stemming from extended π-π/n-π conjugations. []

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

  • Compound Description: (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole is synthesized through a reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine. []

4,4´-(1E,1E´)-1,1´-(ethane-1,2-diylbis(azan-1-yl-1ylidene))bis(5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-ol) (H2BuEtP)

  • Compound Description: 4,4´-(1E,1E´)-1,1´-(ethane-1,2-diylbis(azan-1-yl-1ylidene))bis(5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-ol) (H2BuEtP) is an organic extractant used in solvent extraction methods. [, ] It demonstrates good potential for multi-metal extraction, particularly for separating Cadmium from other metals. []

4-butanoyl-2-4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (HBuP)

  • Compound Description: 4-butanoyl-2-4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (HBuP), often used in conjunction with H2BuEtP, acts as an auxiliary ligand in solvent extraction processes. [] When used in combination with H2BuEtP, it enhances the extraction of Cadmium, surpassing the performance of H2BuEtP alone. []

2-(5-(3-fluro-4-methoxy phenyl)-1H-pyrazol-3-yl)-5-aryl-1,3,4-oxadiazole

  • Compound Description: 2-(5-(3-fluro-4-methoxy phenyl)-1H-pyrazol-3-yl)-5-aryl-1,3,4-oxadiazole derivatives, synthesized via the condensation of 5-(3-fluro-4-methoxyphenyl)-1Hpyrazole-3-carbohydrazide with substituted benzoic acids, have shown promising antimicrobial activity against various bacterial and fungal strains. []

(3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(methyl(1-methyl-1H-1,2,4-triazol-5-yl)amino)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid (BMS-644950)

  • Compound Description: (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(methyl(1-methyl-1H-1,2,4-triazol-5-yl)amino)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid, also known as BMS-644950, is an orally efficacious 3-hydroxy-3-methylglutaryl coenzyme-A reductase (HMGR) inhibitor. [] It has demonstrated reduced myotoxicity potential compared to other statins. []

3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid

  • Compound Description: The regiospecific synthesis of 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid yields a specific isomer. [] It features a central propanoic acid moiety attached to a 1H-pyrazol ring. This pyrazole ring is substituted at the 1- and 5-positions with a 4-sulfamoylphenyl and a p-tolyl group, respectively. []

3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid

  • Compound Description: 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid, similar in structure to 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, is synthesized regiospecifically. [] It crystallizes as an unusual mixed solvate with dichloromethane, diethyl ether, and water. []

4-[3,5-Diamino-4H-pyrazol-4-yl)diazenly]benzoic acid (L)

  • Compound Description: 4-[3,5-Diamino-4H-pyrazol-4-yl)diazenly]benzoic acid (L) is an azo compound synthesized from 4-Phenyl-hydrazonormalononitrile-carboxylic acid. [] Studies have shown that this compound and its metal complexes exhibit moderate antiradical scavenging activity. []

N'-[1-(3-acetyl-4-methyl-1H-pyrazol-5-yl)ethylidene]-2-(hydroxyimino)propanehydrazide (L1)

  • Compound Description: N'-[1-(3-acetyl-4-methyl-1H-pyrazol-5-yl)ethylidene]-2-(hydroxyimino)propanehydrazide (L1) acts as a pyrazolate-based ligand. [] When reacted with hydrated ZnII salts, it forms mononuclear complexes. []

5-[(E)-1-(2-{(E)-2-(hydroxyimino}propanoyl}hydrazono)ethyl]-4-methyl-1H-pyrazole-3-carboxylic acid (L2)

  • Compound Description: 5-[(E)-1-(2-{(E)-2-(hydroxyimino}propanoyl}hydrazono)ethyl]-4-methyl-1H-pyrazole-3-carboxylic acid (L2) functions as a pyrazolate-based ligand and is capable of forming both mononuclear and dinuclear complexes with zinc(II). [] Its complex formation properties have been investigated using pH-dependent UV/Vis measurements. []

1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one

  • Compound Description: 1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one is synthesized through the cyclocondensation of (E)-1-(2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one and hydrazine hydrate. []

5H-pyrazolo[3,4-e][1,2,4]dithiazine-3-carbonitriles

  • Compound Description: 5H-pyrazolo[3,4-e][1,2,4]dithiazine-3-carbonitriles are a class of compounds synthesized from (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines through reaction with Et2NH followed by treatment with concentrated H2SO4. []

6H-pyrazolo[3,4-f][1,2,3,5]trithiazepine-4-carbonitriles

  • Compound Description: 6H-pyrazolo[3,4-f][1,2,3,5]trithiazepine-4-carbonitriles are obtained as a minor product during the synthesis of 5H-pyrazolo[3,4-e][1,2,4]dithiazine-3-carbonitriles from (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines. []

2-{4-[(1E)-1(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)1H-pyrazol-1-yl}ethan-1-ol (GDC-0879)

  • Compound Description: 2-{4-[(1E)-1(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)1H-pyrazol-1-yl}ethan-1-ol (GDC-0879) is a potent and selective B-Raf inhibitor. [] It exhibits a strong inhibitory effect on B-Raf V600E enzyme with an IC50 estimate of 0.13 nM. [] In cellular assays, it shows a pERK IC50 of 63 nM in the MALME-3M cell line. []

1-[3-(4-Methoxy­phen­yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

  • Compound Description: 1-[3-(4-Methoxy­phen­yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone is prepared by reacting (E)-1-(4-methoxy­phen­yl)-3-phenyl­prop-2-en-1-one with hydrazine hydrate in acetic acid. []

2-phenyl-4-(1H-pyrazol-5-yl)quinolines

  • Compound Description: 2-phenyl-4-(1H-pyrazol-5-yl)quinolines are a series of substituted 1H-pyrazoles featuring a quinoline moiety. [] These compounds are prepared via a multistep synthesis involving dilithiation of phenylhydrazones, condensation with methyl 2-phenyl-4-quinolinecarboxylate, and subsequent acid-catalyzed cyclization. []

N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3- cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thioureas

  • Compound Description: N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3- cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thioureas is an acyl thiourea compound. It is synthesized through a multistep reaction involving the formation of 2,6-dichloro-4-trifluoromethylamine, followed by reaction with ethyl 2,3-dicyanopropionate. [] This intermediate product then reacts with 4-methoxy-benzoyl chlordie and potassium thiocyanate to yield the final compound. []

Furan-2-carbaldehyde thiosemicarbazones

  • Compound Description: Furan-2-carbaldehyde thiosemicarbazones represent a group of ten novel derivatives synthesized by reacting thiosemicarbazide with various substituted furan-2-carbaldehydes. [] These compounds have demonstrated significant antibacterial, antifungal, and antitumor activities in in vitro studies. [] Specifically, compound 5, 5-nitro-furan-2-carbaldehyde thiosemicarbazone, exhibited potent antibacterial activity against Staphylococcus aureus ATCC700699. [] Additionally, some derivatives demonstrated moderate antioxidant activity in the DPPH assay. []

2,5‐Bis(pyrazolyl)‐1,3,4‐oxadiazoles

  • Compound Description: 2,5‐Bis(pyrazolyl)‐1,3,4‐oxadiazoles represent a class of molecules designed as potential α‐glucosidase inhibitors. [] Their synthesis involves the formation of a 1,3,4‐oxadiazole ring through a facile reaction scheme. [] Among the derivatives, 2,5‐bis(1,3‐diphenyl‐1H‐pyrazol‐4‐yl)‐1,3,4‐oxadiazole and 2‐(3‐(4‐bromophenyl)‐1‐phenyl‐1H‐pyrazol‐4‐yl)‐5‐(1,3‐diphenyl‐1H‐pyrazol‐4‐yl)‐1,3,4‐oxadiazole exhibited strong inhibitory activity against α‐glucosidase, with IC50 values of 73.1±1.13 μM and 87.3±1.12 μM, respectively, and displayed minimal toxicity. []

4-bromo-2-(1H-pyrazol-3-yl)phenol, 4-nitro-3-pyrazolecarboxylic acid, and N-(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine

  • Compound Description: 4-bromo-2-(1H-pyrazol-3-yl)phenol, 4-nitro-3-pyrazolecarboxylic acid, and N-(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine are pyrazole derivatives investigated for their potential antibacterial activity. [] Some of these compounds exhibited inhibitory effects against the growth of Escherichia coli. []

3-amino-5-hydroxypyrazole and 3,5-pyrazoledicarboxylic acid monohydrate

  • Compound Description: 3-amino-5-hydroxypyrazole and 3,5-pyrazoledicarboxylic acid monohydrate belong to the family of pyrazole compounds. [] They were studied for their potential to inhibit bacterial growth. []

[6-(((Z)-1,5-dimethyl-2-phenyl-4-(((E)-4-(pyridin-2-yl)benzylidene)amino)-1,2-dihydro-3H-pyrazol-3-ylidene)amino)-3,3-dimethyl-7-oxo-4-thia-1azabicyclo[3.2.0]hept-5-ene-2-carboxylic acid] (L1)

  • Compound Description: [6-(((Z)-1,5-dimethyl-2-phenyl-4-(((E)-4-(pyridin-2-yl)benzylidene)amino)-1,2-dihydro-3H-pyrazol-3-ylidene)amino)-3,3-dimethyl-7-oxo-4-thia-1azabicyclo[3.2.0]hept-5-ene-2-carboxylic acid] (L1) is a novel Schiff base ligand. [] When combined with an azo ligand, (E)-1-(2-((5-amino-2-hydroxyphenyl)diazenyl) phenyl)ethan-1-one (HL2), it forms mixed ligand complexes with various metal ions. [] These complexes, particularly the platinum(II) complex, exhibit promising inhibitory effects on cancer cells,
Source and Classification

3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromophenyl group and a cyanoacrylic acid moiety, which contribute to its unique chemical properties and biological activities. The compound is typically synthesized in laboratory settings and has been cataloged in various chemical databases such as PubChem and BenchChem .

Synthesis Analysis

The synthesis of 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid generally involves several key steps:

  1. Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol.
  2. Formation of the Cyano Group: The introduction of the cyano group can be accomplished through reactions involving cyanogen bromide or sodium cyanide under basic conditions.
  3. Final Coupling: The final steps may involve coupling reactions where the pyrazole derivative is reacted with the cyanoacrylic acid to form the complete structure.

Industrial production methods may optimize these synthetic routes using continuous flow reactors and automated synthesis techniques to enhance yield and purity .

Molecular Structure Analysis

The molecular formula for 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is C13H8BrN3O2, with a molecular weight of 318.12 g/mol. The structural features include:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms at positions 1 and 2.
  • Bromophenyl Group: A phenyl ring substituted with a bromine atom.
  • Cyanopropenoic Acid Moiety: A propene structure with a cyano group (–C≡N) and a carboxylic acid (–COOH).

The InChI key for this compound is OORPKZGJNPCQLH-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases .

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
  2. Reduction: Reduction reactions can utilize lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
  3. Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups via nucleophilic substitution reactions using reagents such as sodium cyanide in dimethyl sulfoxide.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

Mechanism of Action

The mechanism of action for 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor binding, influencing various physiological pathways. For instance, it has been noted for potential anti-inflammatory and anticancer activities, suggesting that it interacts with pathways involved in cell proliferation and inflammation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid include:

PropertyValue
Molecular FormulaC13H8BrN3O2
Molecular Weight318.12 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
InChI KeyOORPKZGJNPCQLH-UHFFFAOYSA-N

These properties are critical for understanding how the compound behaves under various conditions and its suitability for different applications .

Applications

The scientific applications of 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid are diverse:

  1. Medicinal Chemistry: It serves as a lead compound in drug development due to its potential therapeutic effects against inflammation and cancer.
  2. Biological Studies: Researchers utilize this compound to explore the mechanisms of action of pyrazole derivatives, studying their interactions with biological targets.
  3. Chemical Synthesis: It acts as an intermediate in synthesizing more complex organic molecules, contributing to advancements in organic chemistry .

Properties

CAS Number

926240-84-8

Product Name

3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

IUPAC Name

(E)-3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

Molecular Formula

C13H8BrN3O2

Molecular Weight

318.13

InChI

InChI=1S/C13H8BrN3O2/c14-11-3-1-2-8(5-11)12-10(7-16-17-12)4-9(6-15)13(18)19/h1-5,7H,(H,16,17)(H,18,19)/b9-4+

InChI Key

OORPKZGJNPCQLH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C2=C(C=NN2)C=C(C#N)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.